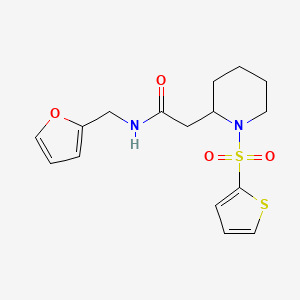

N-(furan-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Description

N-(furan-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a furan-2-ylmethyl group attached to the acetamide nitrogen and a piperidine ring substituted with a thiophen-2-ylsulfonyl moiety. This compound exemplifies the integration of dual heterocyclic systems (furan and thiophene) with a sulfonamide-functionalized piperidine scaffold. Such structural motifs are often associated with enhanced binding affinity in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and heteroaryl groups play critical roles .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S2/c19-15(17-12-14-6-3-9-22-14)11-13-5-1-2-8-18(13)24(20,21)16-7-4-10-23-16/h3-4,6-7,9-10,13H,1-2,5,8,11-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMATWPXEXNQOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

Formation of the Thiophene Ring: The thiophene ring is often synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction.

Coupling Reactions: The final compound is formed by coupling the furan, thiophene, and piperidine intermediates through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan and thiophene rings can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The piperidine ring can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: Pd/C, hydrogen gas (H2)

Substitution: Nucleophiles like amines or thiols

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings

Reduction: Reduced piperidine derivatives

Substitution: Substituted sulfonyl derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(furan-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets may make it useful in the treatment of diseases, particularly those involving the central nervous system due to the presence of the piperidine ring.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the sulfonyl group suggests it could act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The table below highlights structural similarities and differences between the target compound and its analogues:

*Calculated based on molecular formula C17H21N2O4S2.

Biological Activity

N-(furan-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C17H22N2O4S3

Molecular Weight: 414.6 g/mol

IUPAC Name: N-[2-(furan-2-ylmethylsulfanyl)ethyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

Canonical SMILES: C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NCCSCC3=CC=CO3

The compound features a furan ring, a thiophene moiety, and a piperidine structure, which contribute to its unique interactions with biological targets.

The exact mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects. The sulfonamide group may play a critical role in binding interactions with target proteins.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Enzyme Inhibition

Studies have shown that derivatives of compounds containing furan and thiophene moieties can act as inhibitors of key enzymes. For instance, similar compounds have been reported as non-peptidomimetic inhibitors of SARS-CoV-2 main protease (Mpro), suggesting potential antiviral properties .

Antibacterial and Antiinflammatory Effects

The compound is being investigated for its antibacterial and anti-inflammatory properties. The presence of the piperidine ring is often associated with enhanced bioactivity against bacterial strains and inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

| Modification | Effect on Activity |

|---|---|

| Replacement of the furan ring | Decreased potency |

| Alteration of the thiophene substituent | Enhanced interaction with targets |

| Variation in the piperidine substituent | Changes in enzyme inhibition profile |

These modifications can significantly alter the compound's affinity for biological targets and its overall efficacy.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that compounds similar to this compound showed promising inhibition percentages against SARS-CoV-2 Mpro, with some derivatives achieving IC50 values in the low micromolar range .

- Antimicrobial Activity : Another research effort highlighted the antibacterial properties of related compounds, which were effective against various Gram-positive and Gram-negative bacteria, indicating potential for development as new antibiotics.

- Anti-inflammatory Potential : Research has also focused on the anti-inflammatory effects of this compound in preclinical models, showing reduced markers of inflammation when administered in appropriate dosages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.